1,2,3,4-Tetrahydroisoquinolin-5-amine
Overview
Description
1,2,3,4-Tetrahydroisoquinolin-5-amine is a secondary amine with the chemical formula C9H12N2. This compound belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities. The tetrahydroisoquinoline scaffold is a core structure in many natural and synthetic compounds, making it an important subject of study in medicinal chemistry .
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinolin-5-amine (THIQ) is a secondary amine that belongs to the isoquinoline alkaloids family . It has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
It’s known that thiq based natural and synthetic compounds exert diverse biological activities The interaction of THIQ with its targets leads to changes that result in its biological activity
Biochemical Pathways
THIQ impacts various biochemical pathways due to its diverse biological activities . It’s known to exert effects against various infective pathogens and neurodegenerative disorders . .
Pharmacokinetics
It’s known that the compound has a high gastrointestinal absorption and is a substrate of p-glycoprotein . It’s also known to be a lipophilic compound , which could impact its bioavailability.
Result of Action
These effects are likely related to its activity against various infective pathogens and neurodegenerative disorders .
Action Environment
It’s known that the compound is soluble in water , which could potentially influence its action and efficacy
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinolin-5-amine interacts with various enzymes, proteins, and other biomolecules. It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The specific metabolic pathways that this compound is involved in are still being studied.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex. It could interact with transporters or binding proteins and could affect its localization or accumulation . The specific transport and distribution mechanisms of this compound are still being studied.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1,2,3,4-tetrahydroisoquinolin-5-amine can be achieved through several routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method involves the hydrogenation of isoquinoline using a catalyst such as platinum (Pt) or palladium (Pd) under high pressure . Industrial production methods often employ catalytic hydrogenation due to its efficiency and high yield .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like Pt or Pd is a typical method.
Substitution: The amine group in this compound can undergo nucleophilic substitution reactions, forming various substituted derivatives.
Major products from these reactions include isoquinoline derivatives, fully hydrogenated tetrahydroisoquinolines, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinolin-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinolin-5-amine can be compared with other tetrahydroisoquinoline derivatives such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective and anti-addictive properties.
1,2,3,4-Tetrahydroisoquinoline: The parent compound, widely studied for its biological activities.
The uniqueness of this compound lies in its specific amine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHCQIHYOFRGNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584421 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115955-90-3 | |
Record name | 1,2,3,4-Tetrahydroisoquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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